4-[2-(4-Bromo-2-fluorophenoxy)phenyl]-3-buten-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Bromo-2-fluorophenoxy)phenyl]-3-buten-2-one is an organic compound with the molecular formula C16H12BrFO2 and a molecular weight of 335.17 g/mol . This compound is characterized by the presence of a bromo and fluoro substituent on the phenoxy group, which imparts unique chemical properties.
Preparation Methods
The synthesis of 4-[2-(4-Bromo-2-fluorophenoxy)phenyl]-3-buten-2-one typically involves the reaction of 4-bromo-2-fluorophenol with a suitable phenyl butenone derivative. One common method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki coupling, to form the desired product . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), under an inert atmosphere .
Chemical Reactions Analysis
4-[2-(4-Bromo-2-fluorophenoxy)phenyl]-3-buten-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as the Suzuki coupling, to form biaryl compounds.
Scientific Research Applications
4-[2-(4-Bromo-2-fluorophenoxy)phenyl]-3-buten-2-one is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-(4-Bromo-2-fluorophenoxy)phenyl]-3-buten-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and fluoro substituents play a crucial role in modulating the compound’s binding affinity and specificity . The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may interact with multiple biological pathways .
Comparison with Similar Compounds
4-[2-(4-Bromo-2-fluorophenoxy)phenyl]-3-buten-2-one can be compared with similar compounds, such as:
4-Bromo-2-fluorophenol: A precursor in the synthesis of the target compound, used in various organic reactions.
4-Bromo-2-fluorobiphenyl: Another related compound used in coupling reactions.
2-Phenylpyran-4-ones: Compounds with similar structural features, used in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-4-[2-(4-bromo-2-fluorophenoxy)phenyl]but-3-en-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrFO2/c1-11(19)6-7-12-4-2-3-5-15(12)20-16-9-8-13(17)10-14(16)18/h2-10H,1H3/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NULGMYYXDTUAJE-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=CC=C1OC2=C(C=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=CC=C1OC2=C(C=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
451485-72-6 |
Source
|
Record name | 451485-72-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.